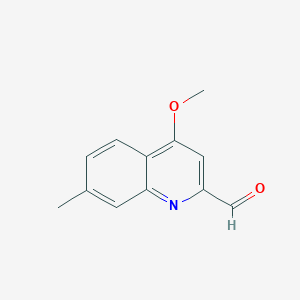

4-Methoxy-7-methylquinoline-2-carbaldehyde

Description

Properties

Molecular Formula |

C12H11NO2 |

|---|---|

Molecular Weight |

201.22 g/mol |

IUPAC Name |

4-methoxy-7-methylquinoline-2-carbaldehyde |

InChI |

InChI=1S/C12H11NO2/c1-8-3-4-10-11(5-8)13-9(7-14)6-12(10)15-2/h3-7H,1-2H3 |

InChI Key |

ZBKQXFDYFAZERJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=NC(=CC(=C2C=C1)OC)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methoxy 7 Methylquinoline 2 Carbaldehyde and Analogs

Classical and Named Reactions in Quinoline (B57606) Synthesis

Several classical name reactions have been fundamental in the construction of the quinoline scaffold. jptcp.comresearchgate.net These methods, often discovered in the late 19th and early 20th centuries, have stood the test of time due to their reliability and versatility in accessing a diverse range of quinoline derivatives. organicreactions.org

Pfitzinger Condensation Approaches for Quinoline Carboxylic Acids

The Pfitzinger reaction, and its variation the Pfitzinger-Borsche reaction, is a powerful method for synthesizing substituted quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org This reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. wikipedia.orgwikipedia.orgresearchgate.net

The general mechanism commences with the hydrolysis of the amide bond in isatin under basic conditions to form a keto-acid intermediate. wikipedia.orgwikipedia.org This intermediate then reacts with a ketone or aldehyde to form an imine, which exists in equilibrium with its enamine tautomer. Subsequent cyclization and dehydration yield the final quinoline-4-carboxylic acid. wikipedia.orgijsr.net

A key advantage of the Pfitzinger reaction is its ability to introduce a variety of substituents onto the quinoline ring, depending on the choice of the starting isatin and carbonyl compound. researchgate.netresearchgate.net For instance, the condensation of isatin with aryloxyketones has been shown to produce 3-aryloxy-4-quinaldinecarboxylic acids. acs.org However, the reaction can sometimes be hampered by the formation of resinous by-products, which can complicate the isolation of the desired product. researchgate.net Modifications to the reaction conditions, such as the pre-formation of the isatinoate ion before the addition of the carbonyl compound, have been shown to improve yields. sciencemadness.org

The Halberkann variant of the Pfitzinger reaction, which utilizes N-acyl isatins, provides a route to 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.orgwikipedia.org

Doebner Reaction and its By-product Formation in Quinoline-4-carboxylic Acid Synthesis

The Doebner reaction provides an alternative and versatile route to quinoline-4-carboxylic acids. wikipedia.org This three-component reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. wikipedia.orgiipseries.orgresearchgate.net A significant advantage of the Doebner reaction is its tolerance for a wide range of substituted anilines and aldehydes, allowing for the synthesis of a diverse library of quinoline-4-carboxylic acids. nih.gov

The reaction mechanism is thought to proceed through the formation of an imine from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid. This is followed by intramolecular cyclization and subsequent oxidation to yield the aromatic quinoline ring. youtube.comresearchgate.net

However, a notable limitation of the conventional Doebner reaction is the low yields often obtained when using anilines bearing electron-withdrawing groups. nih.govnih.gov To address this, a modified "Doebner hydrogen-transfer reaction" has been developed. This improved method demonstrates high substrate generality, tolerating both electron-donating and electron-withdrawing groups on the aniline, and can be performed on a large scale. nih.govnih.gov

By-product formation in the Doebner reaction can occur, and the reaction mechanism itself has been a subject of debate. One proposed mechanism for the related Doebner-Miller reaction, which uses α,β-unsaturated carbonyl compounds, involves a fragmentation-recombination pathway. wikipedia.org

Conrad-Limpach-Knorr Synthesis and Modified Protocols

The Conrad-Limpach-Knorr synthesis is a cornerstone method for the preparation of hydroxyquinolines. quimicaorganica.orgwikipedia.orgscribd.com This reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgscribd.com The reaction conditions, particularly temperature, play a crucial role in determining the final product.

Under kinetic control (lower temperatures), the reaction typically yields 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). quimicaorganica.orgwikipedia.org The mechanism involves the initial attack of the aniline's amino group on the keto group of the β-ketoester, leading to a Schiff base intermediate. This intermediate then undergoes thermal cyclization to form the 4-hydroxyquinoline (B1666331). wikipedia.orgscribd.com

Conversely, under thermodynamic control (higher temperatures, around 140°C), the aniline attacks the ester group of the β-ketoester, leading to a β-keto acid anilide. This intermediate then cyclizes to form the isomeric 2-hydroxyquinoline (B72897) (2-quinolone). wikipedia.org This latter pathway is often referred to as the Knorr quinoline synthesis. wikipedia.org

The Conrad-Limpach synthesis is generally effective for producing 4-hydroxyquinolines and their corresponding quinolone tautomers. scribd.com The reaction is often catalyzed by acids such as sulfuric acid or hydrochloric acid. wikipedia.org

Friedländer Condensation and Related Cyclization Strategies

The Friedländer synthesis is a widely employed and versatile method for constructing the quinoline ring system. organic-chemistry.orgjk-sci.comwikipedia.org It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as another aldehyde or ketone. organic-chemistry.orgresearchgate.netresearchgate.net The reaction can be catalyzed by either acids or bases, or in some cases, can proceed simply upon heating. organicreactions.orgjk-sci.comresearchgate.net

Two primary mechanistic pathways are proposed for the Friedländer synthesis. wikipedia.orgresearchgate.net The first involves an initial aldol (B89426) condensation between the two carbonyl-containing reactants, followed by cyclodehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base between the 2-amino group and the carbonyl of the second reactant, followed by an intramolecular aldol-type condensation and subsequent dehydration. wikipedia.org

The scope of the Friedländer synthesis is broad, allowing for the preparation of a wide variety of substituted quinolines. organicreactions.org Its operational simplicity and the ready availability of starting materials contribute to its widespread use. jk-sci.com The reaction has been adapted for solid-phase synthesis and has seen the use of various catalysts, including heterogeneous catalysts like Amberlyst-15, to improve reaction conditions and facilitate product isolation. nih.gov The Pfitzinger and Niementowski reactions are considered extensions of the Friedländer synthesis. organicreactions.orgresearchgate.net

Advanced and Green Synthetic Strategies for Quinoline-Carbaldehydes

In recent years, there has been a significant shift towards the development of more sustainable and efficient methods for the synthesis of quinoline derivatives, including quinoline-carbaldehydes. tandfonline.comnih.govijpsjournal.comacs.org These advanced strategies often focus on improving atom economy, reducing waste, and utilizing environmentally benign reagents and reaction conditions. tandfonline.comacs.org

Chemoselective Oxidation of Methylquinolines to Carbaldehydes (e.g., Metal-Free Methods)

The direct and selective oxidation of a methyl group on the quinoline ring to a carbaldehyde represents a highly efficient and atom-economical approach for the synthesis of quinoline-carbaldehydes. This transformation avoids the multi-step sequences often required in classical syntheses. A key challenge in this approach is achieving high chemoselectivity, particularly when other oxidizable functional groups are present in the molecule.

Recent research has focused on developing metal-free oxidation methods to avoid the use of toxic and expensive heavy metals. researchgate.net One such protocol describes the chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents. This method operates under mild, metal-free conditions and demonstrates good functional group tolerance. researchgate.net Another metal-free approach utilizes an I2/DMSO/O2 catalytic system for the aerobic oxidation of methyl groups on various N-heteroaromatics, including quinolines. researchgate.net

The development of these chemoselective oxidation methods provides a more direct and environmentally friendly route to valuable quinoline-carbaldehyde building blocks, which are useful intermediates for the synthesis of more complex molecules. google.commdpi.com

One-Pot Synthesis Techniques for Carbaldehyde Moieties

The direct one-pot synthesis of quinoline-2-carbaldehydes is an area of ongoing research, offering advantages in terms of efficiency and resource management. While a specific one-pot procedure for 4-Methoxy-7-methylquinoline-2-carbaldehyde is not extensively documented, analogous methodologies provide a blueprint for its potential synthesis. One-pot reactions often involve the in-situ generation of a reactive intermediate which then undergoes subsequent transformation within the same reaction vessel.

For instance, a one-pot synthesis for a related compound, 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline, has been developed starting from nitro-eugenol and acetaldehyde (B116499). asianpubs.org This process involves the reduction of the nitro group to an amine, followed by a Schiff base formation and cyclization, all in a single pot. asianpubs.org The choice of catalyst, such as Fe/HCl, was found to be crucial for optimizing the yield. asianpubs.org This suggests a possible, albeit challenging, one-pot strategy for the target molecule, likely starting from a suitably substituted nitroarene.

Another approach involves the modification of a pre-formed quinoline derivative in a one-pot sequence. A facile one-pot synthesis of 2-seleno-4-methylquinoline has been achieved by reacting 2-chloro-4-methylquinoline (B123181) with sodium hydroselenide (NaHSe). mdpi.com This demonstrates that the C2 position of a quinoline ring can be readily functionalized in a one-pot manner. A hypothetical one-pot synthesis for the target carbaldehyde could involve the conversion of a 2-methyl group to a carbaldehyde via oxidation, or the formylation of a 2-metalloquinoline intermediate generated in situ.

The table below summarizes catalysts used in a one-pot synthesis of a quinoline derivative, highlighting the impact of the catalyst on the reaction's efficiency.

Table 1: Catalyst Optimization in One-Pot Synthesis of 5-allyl-8-hydroxy-7-methoxy-2-methylquinoline

| Catalyst | Yield (%) |

|---|---|

| Fe/HCl | 73.49 |

| Zn/formic acid | 43.50 |

| Sn/HCl | 40.14 |

Data sourced from a study on one-pot Schiff base reactions of nitro-eugenol. asianpubs.org

Aerobic Oxidation and C-H Functionalization Approaches

Modern synthetic strategies increasingly rely on aerobic oxidation and direct C-H functionalization to install functional groups, as these methods are often more atom-economical and environmentally benign. gaylordchemical.com The introduction of the 2-carbaldehyde group onto the 4-methoxy-7-methylquinoline (B115360) core can be envisioned through such advanced techniques.

Aerobic Oxidation: The use of oxygen, often from ambient air, as the terminal oxidant is a hallmark of green chemistry. gaylordchemical.comnih.gov The synthesis of quinolines themselves can be achieved through palladium-catalyzed aerobic oxidative aromatization of aliphatic alcohols and anilines. organic-chemistry.org For the target molecule, an existing 2-methyl group on the quinoline ring could potentially be oxidized to the corresponding carbaldehyde. While direct aerobic oxidation of a 2-methylquinoline (B7769805) to the 2-carbaldehyde can be challenging, biocatalytic methods have shown promise. Monoamine oxidase (MAO-N) enzymes have been used for the oxidative aromatization of tetrahydroquinolines to quinolines. northumbria.ac.uk

C-H Functionalization: Direct C-H functionalization represents a powerful tool for the late-stage modification of heterocyclic scaffolds. mdpi.com The quinoline ring possesses several C-H bonds that can be selectively activated using transition-metal catalysts. To achieve functionalization specifically at the C2 position, a common strategy involves the use of quinoline N-oxides. mdpi.comnih.gov The N-oxide group activates the C2 position, facilitating a variety of coupling reactions. mdpi.com

A plausible mechanism for this activation involves the coordination of a metal catalyst to the N-oxide, followed by C-H metalation at the C2 position to form an organometallic intermediate. mdpi.com This intermediate can then react with a suitable formylating agent. Alternatively, direct C-H formylation of the quinoline itself, while less common, could be achieved under specific catalytic conditions. Ruthenium catalysts have been used for the N-formylation of quinoline with CO2 and H2, demonstrating the ability to introduce a formyl group onto the quinoline system, although on the nitrogen atom. tandfonline.com Palladium-catalyzed C-H activation has also been shown to selectively functionalize the C8 position of certain amino-quinolines. nih.gov The control of regioselectivity remains a key challenge, often dictated by the directing group and the catalytic system employed. mdpi.comnih.gov

Precursor Synthesis Strategies for Methoxy- and Methyl-Substituted Quinolines

The synthesis of the target molecule is critically dependent on the availability of appropriately substituted precursors that form the quinoline core.

Synthesis of 4-Hydroxy-7-methoxyquinoline (B63709) and Related Building Blocks

The 4-methoxy group in the target molecule is typically installed via methylation of a 4-hydroxyquinoline precursor. Therefore, the synthesis of 4-hydroxy-7-methoxyquinoline is a key strategic step. Several methods exist for this purpose, including the Conrad-Limpach reaction, which involves the condensation of anilines with β-ketoesters. jptcp.comnih.gov

A detailed process for synthesizing 4-hydroxy-7-methoxyquinoline has been disclosed, starting from trimethyl orthoformate and isopropylidene malonate. google.com The multi-step procedure involves reflux reactions, centrifugation, and purification to yield the desired product. google.com This precursor is a valuable intermediate in the synthesis of various pharmaceutical compounds. nbinno.com The subsequent conversion of the 4-hydroxy group to a 4-methoxy group is a standard etherification reaction, often carried out using a methylating agent like dimethyl sulfate (B86663) or methyl iodide in the presence of a base. An alternative route to a 4-substituted quinoline involves preparing 4-chloro-7-methoxyquinoline, which can then undergo nucleophilic substitution. bldpharm.com

Table 2: Exemplary Multi-Step Synthesis of 4-Hydroxy-7-methoxyquinoline

| Step | Reactants | Key Process |

|---|---|---|

| 1 | Trimethyl orthoformate, Isopropylidene malonate | Reflux reaction |

| 2 | Intermediate from Step 1, 3,4-Dimethoxyaniline | Reflux reaction |

| 3 | Crude product from Step 2 | Pulping with methanol |

| 4 | Refined solid from Step 3, Diphenyl ether | Heating and cyclization |

| 5 | Crude product from Step 4 | Purification with dichloromethane |

Based on a patented synthesis process. google.com

Preparation of Methyl-Substituted Quinoline Intermediates

The 7-methyl group is incorporated into the quinoline ring by starting with a correspondingly substituted aniline. The Doebner-von Miller reaction is a classic and versatile method for synthesizing quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound. jptcp.comwikipedia.orgiipseries.org To obtain a 7-methylquinoline, one would typically start with m-toluidine (B57737) (3-methylaniline).

The reaction mechanism is complex and has been a subject of debate, but it is understood to proceed through conjugate addition, cyclization, and dehydration/aromatization steps. wikipedia.orgnih.gov The reaction is generally catalyzed by strong acids. wikipedia.org By choosing the appropriate α,β-unsaturated aldehyde or ketone, various substitution patterns on the pyridine (B92270) part of the quinoline ring can be achieved. For instance, reacting m-toluidine with crotonaldehyde (B89634) would lead to the formation of 7-methyllepidine (4,7-dimethylquinoline), while reaction with acetaldehyde would yield 2,7-dimethylquinoline. jptcp.com

Regioselectivity and Chemo-Differentiation in Multi-Substituted Quinoline Synthesis

Controlling the position of multiple substituents on the quinoline ring (regioselectivity) and distinguishing between similar functional groups (chemo-differentiation) are paramount challenges in synthesizing complex molecules like this compound.

The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group, is a powerful method for quinoline synthesis. researchgate.netnih.gov However, it can present regioselectivity issues when unsymmetrical ketones are used, potentially leading to a mixture of isomeric products. researchgate.net The outcome can be influenced by the reaction conditions (acidic vs. basic) and the nature of the substrates. researchgate.net

To overcome these challenges, modern synthetic methods often employ catalysts that can direct the reaction to a specific position. For example, a regiodivergent synthesis of quinoline phosphonates has been developed where the choice of catalyst—copper or gold—determines whether the phosphonate (B1237965) group is installed at the C2 or C3 position. bohrium.comresearchgate.net This highlights the subtle electronic effects that can be exploited to control regioselectivity. bohrium.com Rhodium-catalyzed hydroacylation has also been presented as a route that avoids the regioselectivity problems associated with classical methods like the Friedländer synthesis. acs.org

Furthermore, dearomative hydroboration of quinolines using specific phosphine-ligated borane (B79455) complexes allows for the selective functionalization of the benzene (B151609) ring portion of the heterocycle. acs.org The choice of ligand was shown to be critical in controlling the regiochemical outcome of the hydroboration. acs.org These advanced strategies are essential for the unambiguous synthesis of a single, desired isomer of a multi-substituted quinoline.

Reactivity of the Carbaldehyde Functionality

The aldehyde group at the C2 position of the quinoline ring is a key site for chemical modification.

Condensation Reactions with Nitrogen-Containing Nucleophiles (e.g., Schiff Base Formation)

The carbaldehyde group readily undergoes condensation reactions with primary amines and other nitrogen-containing nucleophiles to form Schiff bases (imines). researchgate.netmdpi.com This type of reaction is a fundamental transformation in organic synthesis. mdpi.com For instance, the reaction of quinoline-2-carbaldehyde derivatives with amines or hydrazides leads to the formation of new C=N bonds, yielding Schiff base ligands. researchgate.netijfans.org These reactions are often carried out under mild conditions and can be used to synthesize a wide array of derivatives with potential applications in coordination chemistry and medicinal research. ijfans.orgresearchgate.net The formation of Schiff bases has been reported for various quinoline aldehydes, including those with different substituents on the quinoline ring. researchgate.netmdpi.com For example, 2-hydroxyquinoline-3-carbaldehyde (B113261) reacts with 4-methylbenzenesulfonohydrazide (B56588) to form a novel quinoline Schiff base. researchgate.net Similarly, quinoline-3-carbohydrazide (B3054276) has been reacted with various benzaldehydes to produce Schiff base ligands. mdpi.com

| Quinoline Aldehyde Starting Material | Nitrogen-Containing Nucleophile | Resulting Product Type | Reference |

| 2-Hydroxyquinoline-3-carbaldehyde | 4-Methylbenzenesulfonohydrazide | Quinoline Schiff Base | researchgate.net |

| Quinoxaline-2-carboxaldehyde | Semicarbazide | Schiff Base Complex | ijfans.org |

| Quinoxaline-2-carboxaldehyde | Furfurylamine | Schiff Base Complex | ijfans.org |

| Quinoline-3-carbohydrazide | 2-Nitrobenzaldehyde | Schiff Base Ligand | mdpi.com |

| Quinoline-3-carbohydrazide | 2-Chlorobenzaldehyde | Schiff Base Ligand | mdpi.com |

Redox Chemistry of the Aldehyde Group (Oxidation to Carboxylic Acid, Reduction to Alcohol)

The aldehyde functional group of this compound can be either oxidized to a carboxylic acid or reduced to a primary alcohol. The oxidation of a related compound, 2,4,7-trimethylquinoline, to 4,7-dimethylquinoline-2-carboxaldehyde has been achieved using selenium dioxide (SeO2). asianpubs.org While specific studies on the oxidation of this compound were not found, the oxidation of methyl groups on the quinoline ring to form carbaldehydes is a known transformation. researchgate.net This suggests that the aldehyde group itself could be further oxidized to a carboxylic acid under appropriate conditions.

Conversely, the reduction of the aldehyde to an alcohol is a common transformation in organic chemistry. While direct evidence for the reduction of this compound is not available in the provided search results, the general reactivity of aldehydes suggests this is a feasible reaction.

Nucleophilic Addition Reactions at the Carbonyl Center

The carbonyl carbon of the aldehyde group is electrophilic and susceptible to attack by nucleophiles. This leads to nucleophilic addition reactions, a fundamental aspect of carbonyl chemistry. For example, the reaction of 2-sulfanylquinoline-3-carbaldehyde with 3-phenylpropyn-2-al undergoes a tandem thiol-Michael and aza-Morita–Baylis–Hillman reaction, which involves nucleophilic addition to the aldehyde. nih.gov While this example does not directly involve this compound, it illustrates the potential for nucleophilic addition at the C2-carbaldehyde position of the quinoline ring system.

Reactivity of the Quinoline Nitrogen Heterocycle

The quinoline ring system itself exhibits a rich and varied reactivity, influenced by the presence of the nitrogen atom and the substituents on the ring.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoline Ring

The quinoline ring can undergo both electrophilic and nucleophilic aromatic substitution reactions. The position of these substitutions is directed by the existing substituents on the ring. Electron-donating groups, such as the methoxy (B1213986) group at the C4 position, generally activate the ring towards electrophilic attack. Conversely, the electron-withdrawing nature of the quinoline nitrogen makes the pyridine ring susceptible to nucleophilic attack.

Electrophilic Aromatic Substitution: The presence of the electron-donating methoxy group at position 4 and the methyl group at position 7 in this compound would be expected to direct incoming electrophiles to specific positions on the benzene ring portion of the quinoline nucleus. The general mechanism for electrophilic aromatic substitution involves the attack of an electrophile on the pi system of the aromatic ring to form a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. libretexts.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) typically occurs on aromatic rings that are electron-poor, often facilitated by the presence of strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org In the context of quinoline, the pyridine ring is more susceptible to nucleophilic attack than the benzene ring. The presence of a good leaving group is also necessary for the reaction to proceed. masterorganicchemistry.com The reaction generally proceeds through an addition-elimination mechanism, involving the formation of a negatively charged Meisenheimer complex. libretexts.orgscranton.edu Studies on related chloroquinolines have demonstrated nucleophilic substitution reactions where the chloro group is displaced by various nucleophiles. mdpi.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely applicable to heterocyclic compounds like quinoline. researchgate.netbeilstein-journals.orgrsc.orgnih.gov To perform these reactions on the 4-Methoxy-7-methylquinoline core, a leaving group, typically a halide, needs to be present on the quinoline ring.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. organic-chemistry.orglibretexts.org This reaction is known for its versatility and has been used to synthesize various aryl-substituted quinolines. researchgate.netresearchgate.net For the Suzuki coupling to be applied to 4-Methoxy-7-methylquinoline, a halogenated derivative, such as a bromo- or chloro-substituted version, would be required as a starting material. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgharvard.edu

Stille Coupling: The Stille reaction is another important palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds by reacting an organotin compound with an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org Similar to the Suzuki coupling, the Stille reaction has a broad scope and can be used with various organic groups. wikipedia.orglibretexts.org The mechanism also follows a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org To utilize the Stille coupling for the derivatization of 4-Methoxy-7-methylquinoline, a halogenated precursor would be necessary.

| Reaction Name | Coupling Partners | Catalyst System | Key Mechanistic Steps | Reference |

| Suzuki-Miyaura Coupling | Organoboron Compound + Organic Halide/Triflate | Palladium Catalyst (e.g., Pd(PPh3)4) and a Base | Oxidative Addition, Transmetalation, Reductive Elimination | organic-chemistry.orglibretexts.orgharvard.edu |

| Stille Coupling | Organotin Compound + Organic Halide/Pseudohalide | Palladium Catalyst (e.g., Pd(PPh3)4) | Oxidative Addition, Transmetalation, Reductive Elimination | organic-chemistry.orgwikipedia.org |

Tautomerism and Intramolecular Processes in Quinoline Carbaldehydes

The inherent structural features of quinoline carbaldehydes give rise to fascinating intramolecular phenomena, including tautomeric equilibria and photoinduced proton transfer events. These processes are not only of fundamental scientific interest but also pivotal in understanding the molecule's stability, reactivity, and potential applications in areas like molecular switching.

Ground-State Tautomeric Equilibria and Solvent Dependency

In their ground state, quinoline derivatives, particularly those with hydroxyl substitutions like 7-hydroxyquinolines, can exist as a mixture of tautomeric forms. nih.govnih.gov The principal forms are the enol-azo (E) form and various keto-hydrazone (K) forms. nih.gov The equilibrium between these tautomers is a dynamic process significantly influenced by the surrounding environment, most notably the solvent. researchgate.netresearchgate.netacs.org

The polarity and hydrogen-bonding capability of the solvent play a crucial role in determining the predominant tautomeric form. researchgate.net In non-polar solvents, the less polar enol form is often favored. Conversely, in polar or protic solvents, the equilibrium can shift to favor the more polar keto tautomers. researchgate.net This shift is attributed to the stabilization of the keto form through intermolecular hydrogen bonding with solvent molecules. For instance, studies on 7-hydroxyquinoline-8-carbaldehydes have shown that increasing solvent polarity and hydrogen-bonding ability leads to the emergence of a low-energy absorption band, indicating a shift in the tautomeric equilibrium. researchgate.net Theoretical studies using Density Functional Theory (DFT) have corroborated these experimental findings, confirming that the relative energies of the tautomers, and thus their population in a given solvent, are highly dependent on these interactions. researchgate.net

| Solvent Type | Predominant Tautomer | Reason |

| Non-polar (e.g., Cyclohexane) | Enol Form | Lower polarity of the enol tautomer is favored. |

| Polar/Protic (e.g., Ethanol, Water) | Keto Form | Stabilization of the more polar keto tautomer via intermolecular hydrogen bonds. |

Photoinduced Hydrogen-Atom Transfer (HAT) Mechanisms

Upon ultraviolet (UV) irradiation, certain quinoline carbaldehydes can undergo a remarkable long-distance, photoinduced hydrogen-atom transfer (HAT). nih.govacs.orgnih.gov This process has been extensively studied in molecules featuring a 7-hydroxyquinoline (B1418103) core and a carbaldehyde group at the 8-position. nih.govacs.org In this elegant mechanism, the carbaldehyde group acts as an intramolecular "crane."

The process is initiated by the UV excitation of the molecule. nih.govnih.gov This excitation provides the energy for the hydrogen atom of the hydroxyl group at the 7-position to be transferred to the carbaldehyde's oxygen atom. Subsequently, the carbaldehyde group, now carrying the hydrogen atom, can rotate. During further relaxation, the hydrogen atom is "dropped" onto the nitrogen atom of the quinoline ring, completing the long-distance transfer. nih.gov This entire sequence effectively moves a hydrogen atom from the exocyclic hydroxyl group to the remote endocyclic nitrogen atom. nih.govacs.orgnih.gov Experimental evidence from IR spectroscopy of matrix-isolated molecules, combined with theoretical calculations, has strongly corroborated this multi-step HAT mechanism. nih.govacs.org

Strategies for Expanding Chemical Diversity through Derivatization

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science. Expanding the chemical diversity of molecules like this compound through derivatization is a key strategy for developing new compounds with tailored properties. Modern synthetic methodologies offer powerful tools to achieve this.

"Click Chemistry" Applications in Quinoline-Triazole Conjugates

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a highly reliable and efficient method for creating molecular hybrids. nih.govrsc.orgnih.gov This reaction forms a stable 1,2,3-triazole ring that acts as a linker between two different molecular fragments. nih.gov In the context of quinoline chemistry, CuAAC is used to synthesize novel quinoline-triazole conjugates. researchgate.netinnovareacademics.in

The typical procedure involves converting a quinoline derivative into either an azide (B81097) or a terminal alkyne. innovareacademics.in For instance, an azide-functionalized quinoline can be reacted with a variety of terminal alkynes in the presence of a copper(I) catalyst to yield a library of 1,4-disubstituted triazole-quinoline hybrids. researchgate.netinnovareacademics.in The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. beilstein-journals.orgacs.org This modular approach allows for the rapid assembly of diverse molecular entities, facilitating the exploration of structure-activity relationships. nih.gov

| Component 1 | Component 2 | Catalyst | Product | Key Features |

| Quinoline-Azide | Terminal Alkyne | Copper(I) source (e.g., CuI, or Cu(II) with a reducing agent) | 1,4-disubstituted Quinoline-Triazole conjugate | High regioselectivity, high yield, mild conditions, broad functional group tolerance. nih.govrsc.org |

| Quinoline-Alkyne | Organic Azide | Copper(I) source (e.g., CuI, or Cu(II) with a reducing agent) | 1,4-disubstituted Quinoline-Triazole conjugate | Versatile and robust method for molecular assembly. beilstein-journals.orgacs.org |

Introduction of Diverse Functional Groups via Established Coupling Methodologies

Beyond click chemistry, a host of established coupling methodologies are employed to introduce a wide array of functional groups onto the quinoline nucleus. rsc.orgrsc.org These methods are crucial for fine-tuning the electronic and steric properties of the molecule.

Transition metal-catalyzed C-H activation has emerged as a powerful and atom-economical strategy for the direct functionalization of quinolines. nih.govnih.gov By selecting the appropriate catalyst (e.g., based on palladium, rhodium, or copper) and directing group, it is possible to achieve regioselective introduction of aryl, alkyl, and other groups at various positions on the quinoline ring. rsc.orgnih.gov For example, using quinoline N-oxides can direct functionalization to the C2 or C8 positions. nih.govorganic-chemistry.org

Furthermore, classical nucleophilic aromatic substitution (SNAr) reactions are effective, particularly on quinoline rings that are "π-deficient" or contain good leaving groups (like halogens). mdpi.orgiust.ac.ir This allows for the introduction of nucleophiles such as cyanides (which can be further converted to carboxylic acids or amines), amines, and carbanions, thereby adding significant molecular complexity. mdpi.orgnih.gov The reactivity of different positions on the quinoline ring towards nucleophiles can be predicted, with the C2 and C4 positions being generally more susceptible to attack. youtube.com

| Methodology | Description | Position(s) Targeted | Example Functional Groups Introduced |

| C-H Activation/Functionalization | Direct coupling of a C-H bond with a reaction partner, typically using a transition metal catalyst. rsc.orgnih.gov | C2, C3, C4, C8, etc. (regioselectivity depends on catalyst and directing group). nih.govnih.gov | Aryl, Heteroaryl, Alkyl, Amide. rsc.orgnih.gov |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., a halogen) by a nucleophile on an electron-deficient quinoline ring. mdpi.org | C2, C4, and other positions activated by electron-withdrawing groups. iust.ac.iryoutube.com | Cyano, Amino, Alkoxy, Thiol. mdpi.orgnih.gov |

Research Applications and Findings

While extensive research dedicated solely to 4-Methoxy-7-methylquinoline-2-carbaldehyde is not prevalent in the available literature, its structural features suggest its potential as a valuable intermediate in the synthesis of more complex molecules with diverse applications. The aldehyde functionality at the C2 position of the quinoline (B57606) ring is particularly significant as it can be readily transformed into other functional groups, serving as a linchpin for building molecular complexity.

For instance, quinoline-2-carbaldehyde derivatives can be converted into hydrazones, oximes, and other related compounds. These derivatives are often explored for their potential biological activities. Research on structurally related quinoline carbaldehydes has shown their utility as precursors to compounds with antimicrobial and other therapeutic properties.

Although direct research findings on this specific compound are limited, its role as a synthetic intermediate can be inferred from the broader context of quinoline chemistry. The development of novel quinoline-based therapeutic agents often relies on the availability of versatile building blocks like this compound to create diverse libraries of compounds for biological screening.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental to predicting molecular properties. These methods can be broadly categorized into Density Functional Theory (DFT) and ab initio approaches, each offering a unique balance of computational cost and accuracy.

Density Functional Theory (DFT) for Ground and Excited States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. researchgate.net This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of molecular systems. DFT calculations are often employed to determine optimized molecular geometries, vibrational frequencies, and various electronic properties. researchgate.net

For instance, in the study of quinoline (B57606) derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly used hybrid functional that combines the strengths of both Hartree-Fock theory and DFT. researchgate.netdergi-fytronix.com This functional, often paired with a basis set like 6-311++G(d,p), has been shown to provide reliable results for the geometries and electronic properties of such heterocyclic systems. researchgate.netdergi-fytronix.com DFT methods are not only used for ground-state calculations but can also be extended to study excited states through Time-Dependent DFT (TD-DFT), which is crucial for understanding electronic transitions and UV-Vis spectra. dergipark.org.tr

In the analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, a close analog of the title compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were instrumental in identifying stable conformers and their energy differences. dergi-fytronix.comdergipark.org.tr Such studies demonstrate the capability of DFT to handle the nuances of molecular conformation and stability.

Ab Initio Computational Approaches

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory), are generally more computationally demanding than DFT but can offer higher accuracy for certain properties.

While DFT is more commonly applied to larger molecules like quinoline derivatives, ab initio methods can be used for benchmarking or for studying specific aspects of molecular behavior. For example, ab initio calculations have been used to investigate the molecular structure and vibrational frequencies of various substituted cinnolines, which are isomers of quinolines. ajchem-a.com These studies often use basis sets like 6-311G(d,p) to achieve a good balance between accuracy and computational feasibility. ajchem-a.com The choice between DFT and ab initio methods often depends on the specific research question and the available computational resources.

Molecular Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule governs its chemical behavior. Computational methods provide a suite of descriptors that quantify reactivity and intramolecular interactions.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wuxibiology.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. wuxibiology.com A large HOMO-LUMO gap indicates high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. wuxibiology.com Conversely, a small gap suggests that the molecule is more reactive.

In the computational analysis of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the HOMO-LUMO energy gap was calculated to understand its electronic transitions. dergipark.org.tr For the two stable conformers (trans and cis), the calculated HOMO-LUMO energy gaps were found to correspond to the S0→S2 electronic transition, with excitation energies of 3.75 eV and 3.84 eV, respectively. dergipark.org.tr This information is crucial for predicting the molecule's behavior in photochemical reactions.

| Compound/Conformer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (trans) | - | - | 3.75 |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde (cis) | - | - | 3.84 |

Data for 2-Chloro-7-Methylquinoline-3-Carbaldehyde is presented as an illustrative example for a closely related analog.

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the delocalization of electron density and intramolecular charge transfer (ICT) within a molecule. dergi-fytronix.com It provides a localized picture of chemical bonds and lone pairs, which is more intuitive than the delocalized molecular orbitals. The NBO 7.0 program is a modern tool for such analyses. wisc.edu

| Interaction Type | Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| π → π | C1-C2 (π) | C3-C4 (π) | Value not specified in source |

| π → π | C5-C6 (π) | C7-C8 (π) | Value not specified in source |

This table illustrates the type of data obtained from NBO analysis for analogous compounds. Specific values for 4-Methoxy-7-methylquinoline-2-carbaldehyde would require dedicated calculations.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution in a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. researchgate.net The MEP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich) and blue indicating regions of positive electrostatic potential (electron-poor).

For quinoline derivatives, the MEP surface can highlight the reactivity of different parts of the molecule. For example, in a study of 2-(4-methoxybenzyloxy)-4-methylquinoline, the MEP was calculated to predict the reactive behavior of the molecule. researchgate.netresearchgate.net In the case of 2-Chloro-7-Methylquinoline-3-Carbaldehyde, the MEP surfaces of the two conformers were calculated using the DFT/B3LYP/6-311++G(d,p) method. dergi-fytronix.com These surfaces would likely show a negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the carbaldehyde group, indicating these as potential sites for electrophilic attack. Conversely, the hydrogen atoms would exhibit a positive potential.

Computational Docking and Ligand-Target Interaction Studies

Prediction of Binding Modes and Affinities in Protein Active Sites

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the binding modes and estimating the binding affinity of potential drug candidates. For quinoline derivatives, docking studies have been pivotal in identifying potential protein targets and elucidating the structural basis for their biological activities.

In the case of substituted quinolines, molecular docking studies have been successfully employed to predict their interactions with various protein active sites, such as those in enzymes and receptors. For instance, studies on a series of 2,4-disubstituted quinoline derivatives have utilized molecular docking to investigate their binding to the DNA gyrase of M. tuberculosis. nih.gov These studies often reveal that the binding affinity, typically expressed as a docking score in kcal/mol, is highly dependent on the nature and position of the substituents on the quinoline ring.

While specific docking data for this compound is not available, we can infer potential interaction patterns from studies on analogous compounds. For example, a study on 6- or 8-benzoyl-2-arylquinolines as inhibitors of the multidrug resistance protein 2 (MRP2) demonstrated how different substituents influence binding. nih.gov The docking results from such studies can be tabulated to provide a comparative view of how structural modifications affect binding affinity.

Table 1: Illustrative Molecular Docking Data for Substituted Quinoline Derivatives against Various Protein Targets

| Compound Class | Protein Target | Range of Binding Affinities (kcal/mol) | Key Interacting Residues (Example) |

| 2,4-Disubstituted Quinolines | DNA Gyrase | -8.0 to -18.8 | Not Specified |

| 6- or 8-Benzoyl-2-arylquinolines | MRP2 | Not Specified | MET 595, MET 598, ARG 393, PHE 591, PHE 550 |

| 2-Arylquinolines | KDM5A, KDM4B, KDM4A, HER-2 | Not Specified | Not Specified |

It is important to note that the accuracy of docking predictions is often enhanced by more advanced computational methods like molecular dynamics (MD) simulations. MD simulations can provide a dynamic view of the ligand-protein complex, allowing for the assessment of the stability of the predicted binding mode over time.

Structure Activity Relationship Sar Studies of 4 Methoxy 7 Methylquinoline 2 Carbaldehyde Derivatives

Impact of Substituent Pattern on Biological Activity

The arrangement and type of functional groups attached to the quinoline (B57606) ring are critical determinants of its interaction with biological targets. nih.gov The presence of features like a quinoline nitrogen atom and a basic nitrogen atom in a piperazine (B1678402) side chain are noted as important for the activity of some quinoline derivatives. nih.gov

The placement of methoxy (B1213986) (–OCH₃) and methyl (–CH₃) groups on the quinoline scaffold significantly impacts the biological profile of the resulting compounds. For instance, in the context of antimalarial activity, the presence of a methoxy group at the C6' position of quinine (B1679958) is not considered essential. rsc.org However, SAR studies on other quinoline derivatives have shown that a methoxy group at position 7 can enhance antitumor activity. orientjchem.org

In a series of ibuprofen-quinolinyl hybrids, it was observed that derivatives with a methyl substituent exhibited certain bio-properties, though fluorine-substituted counterparts were found to be more potent. nih.gov Another study highlighted that compounds with methoxy groups showed an increased inhibition zone compared to those with methyl groups, suggesting a potential advantage for the methoxy substituent in certain antibacterial contexts. nih.gov

The position of the methyl group is also crucial. For example, in a series of quinolinone–chalcone (B49325) derivatives, a methyl substituent at the 2-position of the B ring of the chalcone moiety was found to be more effective as a trypanosomal agent compared to its isomer with a methyl group at the 4-position, which was inactive. nih.gov Similarly, the activity of coumarin-linked quinoline derivatives was found to be significantly higher when a methyl group was present at the 6-position of the chromone (B188151) ring compared to a methoxy group at the same position. nih.gov

The following table summarizes the influence of methoxy and methyl group positioning on the biological activity of various quinoline derivatives based on several studies.

| Compound Class | Substituent | Position | Observed Effect on Activity | Reference |

| Quinine Analogues | Methoxy | C6' | Not essential for antimalarial activity. | rsc.org |

| General Quinolines | Methoxy | 7 | Can improve antitumor activity. | orientjchem.org |

| Ibuprofen-Quinolinyl Hybrids | Methyl | Various | Active, but less potent than fluorine analogs. | nih.gov |

| General Quinolines | Methoxy | Various | Increased antibacterial inhibition zone vs. methyl. | nih.gov |

| Quinolinone-Chalcone Derivatives | Methyl | 2 (on Chalcone B-ring) | More active trypanosomal agent. | nih.gov |

| Quinolinone-Chalcone Derivatives | Methyl | 4 (on Chalcone B-ring) | Inactive as a trypanosomal agent. | nih.gov |

| Coumarin-Linked Quinolines | Methyl | 6 (on Chromone ring) | Significantly higher activity. | nih.gov |

| Coumarin-Linked Quinolines | Methoxy | 6 (on Chromone ring) | Lower activity compared to methyl at the same position. | nih.gov |

The carbaldehyde group at the C-2 position of the quinoline ring is a versatile functional group that can be chemically modified to produce a wide array of derivatives with diverse biological activities. These modifications often involve condensation reactions with hydrazines or other nucleophiles to form hydrazones, Schiff bases, and other related structures.

For example, a series of quinoline-2-carbaldehyde hydrazone derivatives have been synthesized and evaluated for their antioxidant activity. tandfonline.com Similarly, quinoline–hydrazone hybrids have shown potent leishmanicidal activity. rsc.org The formation of an imine or azomethine proton is a key diagnostic feature in the NMR spectra of these Schiff bases. nih.gov

Modification of the carbaldehyde moiety can also be a strategic step in the synthesis of more complex heterocyclic systems. For instance, 2-chloroquinoline-3-carbaldehydes can undergo substitution reactions followed by cyclization to yield compounds like 3-phenylbenzo[b] tandfonline.comnih.govnaphthyridine. rsc.org The protection of the carbaldehyde group, for instance as a dioxolane derivative, can be necessary to prevent unwanted side reactions during the synthesis of other parts of the molecule. researchgate.net

The following table details various modifications of the carbaldehyde moiety and the resulting biological activities or synthetic applications.

| Starting Material | Modification | Resulting Compound Class | Observed Biological Activity/Application | Reference |

| Quinoline-2-carbaldehyde | Reaction with hydrazines | Hydrazone derivatives | Antioxidant | tandfonline.com |

| Quinoline-carbaldehyde | Coupling with hydrazone | Quinoline-hydrazone hybrids | Leishmanicidal | rsc.org |

| 2-Chloroquinoline-3-carbaldehyde | Substitution and cyclization | 3-Phenylbenzo[b] tandfonline.comnih.govnaphthyridine | Synthetic intermediate | rsc.org |

| Quinoline-3-carbaldehyde | Condensation with aromatic amines and KCN | 2-Chloro-8-methyl-3-quinoline carbaldehyde derivatives | Antimicrobial | researchgate.net |

| Quinoline-2-carbaldehyde | Reaction with nitro-substituted phenyl hydrazine | 2-(2-(2-nitrophenyl)hydrazinyl)quinoline-3-carbaldehyde | Antimicrobial | researchgate.net |

| 2-Chloroquinoline-3-carbaldehyde | Ugi reaction | Diamide derivatives | Antibacterial and antifungal | orgchemres.org |

| 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde | Reaction with hydrazides | N'-Acylhydrazones | Potential cytotoxic agents | mdpi.com |

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) onto the quinoline scaffold is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of the resulting compounds. nih.gov The position and nature of the halogen substituent can have a significant impact.

For instance, replacing the methoxy group in quinine with a chloro (Cl) group can enhance its antimalarial activity. rsc.org In contrast, for a series of quinoline-imidazole hybrids, the presence of an electron-withdrawing Cl at the C-2 position led to a loss of antimalarial activity, whereas an electron-donating methoxy group at the same position enhanced it. rsc.org This highlights the context-dependent nature of substituent effects.

In a study of ibuprofen-quinolinyl hybrids, fluorine-substituted derivatives were found to be more potent than their chlorine- and methyl-substituted counterparts. nih.gov The introduction of a halogen group in the side chain of a quinoline derivative has been found to improve its anticancer activity by increasing its lipophilicity and cellular uptake. orientjchem.org Furthermore, in a series of 8-hydroxyquinoline (B1678124) derivatives, the substitution pattern of halogens at the 5- and 7-positions was systematically studied, revealing an influence on their anticancer activity. acs.org

The following table provides examples of how halogen substituents and their positions affect the biological activity of quinoline derivatives.

| Compound Class | Halogen & Position | Observed Effect on Activity | Reference | | --- | --- | --- | --- | --- | | Quinine Analogues | Chloro (Cl) replacing OCH₃ | Enhanced antimalarial activity | rsc.org | | Quinoline-imidazole Hybrids | Chloro (Cl) at C-2 | Loss of antimalarial activity | rsc.org | | Ibuprofen-quinolinyl Hybrids | Fluorine (F) | More potent than Cl or CH₃ derivatives | nih.gov | | General Quinolines | Halogen in side chain | Improved anticancer activity | orientjchem.org | | 8-Hydroxyquinolines | Halogens at 5- and 7-positions | Influenced anticancer activity | acs.org | | 2-Chloroquinoline-3-carboxaldehydes | Chlorine (Cl) at C-2 | Potential antioxidants | rsc.org |

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can play a critical role in its biological activity by influencing how it binds to its target. researchgate.net For quinoline derivatives, stereochemistry can be a key factor in determining potency and selectivity.

For example, in a series of quinoline derivatives with a chiral center in the side chain, compounds with an (R)-configuration were found to be more active as anticancer agents than those with an (S)-configuration. orientjchem.org The final products of some syntheses of quinoline-2-carbaldehyde hydrazone derivatives were obtained as a mixture of E/Z stereoisomers, indicating the potential for different biological activities between the isomers. tandfonline.com

The absolute configurations and enantiopurity of many chiral quinoline alkaloids have been determined, and in some cases, earlier assignments were found to be incorrect. This underscores the importance of careful stereochemical characterization in SAR studies.

Core Scaffold Modifications and their SAR Implications

Altering the fundamental ring structure of the quinoline scaffold can lead to significant changes in biological activity profiles. These modifications can involve changing the position of the nitrogen atom within the heterocyclic ring or fusing additional rings to the core structure.

Modifications to the core quinoline scaffold, such as altering the ring system, can have profound implications for the biological activity of the resulting compounds. The quinoline ring system is a "privileged structure" in medicinal chemistry, but strategic alterations can lead to novel therapeutic agents. acs.org

One common alteration is the change from a quinoline to an isoquinoline, where the nitrogen atom is at position 2 instead of position 1. rsc.org This seemingly small change can significantly alter the molecule's shape and electronic properties, leading to different biological activities.

Another approach is the fusion of additional heterocyclic rings to the quinoline core. For instance, the synthesis of novel tetracyclic ring systems based on quinoline has been explored. researchgate.net These complex structures can exhibit a range of biological activities, including antiplasmodial, antiproliferative, and antimicrobial effects. researchgate.net The reactivity of the quinoline ring system itself can influence the feasibility and outcome of these synthetic modifications. researchgate.net

The following table highlights some examples of core scaffold modifications and their impact on biological activity.

| Original Scaffold | Modified Scaffold | Biological Activity Profile of Modified Scaffold | Reference |

| Quinoline | Isoquinoline | Different biological activities due to altered nitrogen position. | rsc.org |

| Quinoline | Tetracyclic Pyridophenanthridine | Potent antiproliferative activity against human prostate cancer. | researchgate.net |

| Oxindole | Quinolinone | A regiodivergent ring expansion allows access to quinolinone isomers, which are bioactive. | acs.org |

Scaffold Hopping Strategies for Novel Active Agents

Scaffold hopping is a prominent strategy in drug design used to identify structurally novel compounds by replacing the central core of a known active molecule while preserving its pharmacological activity. nih.gov This approach aims to discover new chemical entities with improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile. nih.govunica.it The strategy can range from minor modifications, like replacing heteroatoms, to more significant changes involving ring systems. nih.gov

In the realm of quinoline-related structures, scaffold hopping has been successfully employed to generate novel agents. One notable example involved lead optimization based on a methoxy-substituted quinoline-like lead compound, 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. nih.gov Through strategies like C-ring expansion and isometric replacement of the A/B-ring, researchers developed two new series of compounds: 4-(N-lactamphenyl)quinazolines and N-aryl-3,4-dihydroquinoxalin-2(1H)-ones. nih.govnih.gov This led to the discovery of highly potent antitumor agents that function as tubulin polymerization inhibitors, demonstrating activity comparable to the clinical drug candidate Combretastatin (B1194345) A-4 (CA-4). nih.govnih.gov

Another successful application of this strategy started from the antimycobacterial drug candidate telacebec. nih.gov By replacing its imidazo[1,2-a]pyridine-3-carboxamide (B1205228) scaffold with a 2-(quinolin-4-yloxy)acetamide system, a new class of inhibitors targeting the cytochrome bc1 complex of Mycobacterium tuberculosis was developed. nih.gov These novel quinoline derivatives exhibited potent activity against both drug-sensitive and multidrug-resistant strains. nih.gov

Examples of Scaffold Hopping from Quinoline-Related Structures

| Original Scaffold/Lead Compound | New Scaffold Generated | Therapeutic Target/Activity | Reference |

|---|---|---|---|

| 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | N-aryl-3,4-dihydroquinoxalin-2(1H)-ones | Antitumor (Tubulin Polymerization Inhibitor) | nih.gov |

| Telacebec (Imidazo[1,2-a]pyridine-3-carboxamide core) | 2-(quinolin-4-yloxy)acetamide | Antimycobacterial (Cytochrome bc1 Inhibitor) | nih.gov |

| Agomelatine | N-(2-(7-methoxy-3,4-dihydroisoquinolin-1-yl)ethyl)acetamide hydrochloride | Antidepressant | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a reliable mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This in silico approach is a cornerstone of modern drug design, used to predict the activity of novel compounds and guide the synthesis of more effective drug candidates. nih.govmdpi.com

Development of Predictive QSAR Models for Biological Efficacy

The primary goal of QSAR is to develop robust and predictive models. nih.gov This process involves analyzing a dataset of compounds with known activities and dividing it into a training set, used to build the model, and a test set, used to evaluate its external predictive power. nih.gov Various linear and non-linear machine learning algorithms are employed, including k-nearest neighbors (KNN), decision trees (DT), back propagation neural networks (BPNN), and gradient boosting (GB) methods. nih.gov

For instance, a QSAR study on a series of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives was conducted to predict their inhibitory activity against the P-glycoprotein (ABCB1), a key protein in cancer multidrug resistance. nih.gov The resulting models demonstrated high predictive quality, with a gradient boosting-based model achieving a coefficient of determination (R²) of 95%, indicating a strong correlation between the predicted and actual activities. nih.gov Such predictive models are invaluable for prioritizing which new derivatives to synthesize and test, thereby accelerating the drug discovery process. nih.gov

Correlation of Structural Descriptors with In Vitro Activities

QSAR models are built using molecular descriptors, which are numerical values that encode different structural and physicochemical properties of a molecule. The selection of appropriate descriptors is critical for developing a meaningful model. These descriptors can be categorized in various ways, including 2D, 3D, physicochemical, and electronic.

Key types of descriptors used in modeling quinoline derivatives include:

Structural and Topological Descriptors: These describe the 2D structure, such as atom counts, bond types, and molecular connectivity. nih.gov

Physicochemical Descriptors: Properties like LogP (lipophilicity), molecular weight, and surface area (e.g., ASA_P for hydrophilic surface area, ASA_H for hydrophobic surface area) are commonly used. mdpi.com

Electronic Descriptors: These quantify electronic properties, such as dipole moment and the distribution of charges within the molecule. mdpi.comnih.gov

3D Descriptors: These capture the three-dimensional arrangement of the molecule. Molecular field analysis, for example, generates steric and electrostatic field descriptors that are crucial for 3D-QSAR models. nih.gov Another example is the Molecular Representation of Structure-property Relationships (MoRSE) descriptors, which encode 3D atomic coordinates. japsonline.com

By correlating these descriptors with the measured in vitro activities (such as IC₅₀ values), researchers can identify the key structural features that enhance or diminish biological efficacy. mdpi.com

Types of Molecular Descriptors in QSAR

| Descriptor Category | Description | Examples | Reference |

|---|---|---|---|

| Physicochemical | Represents physical and chemical properties of the molecule. | LogP, Molar Refractivity, Hydrophilic/Hydrophobic Surface Area (ASA_P, ASA_H) | mdpi.com |

| Electronic | Quantifies the electronic aspects of the molecule. | Dipole Moment, Partial Charges | mdpi.comnih.gov |

| Steric (3D) | Describes the size and shape of the molecule in 3D space. | Molecular Volume, Steric Fields from CoMFA | nih.gov |

| Topological (2D) | Numerical representation of molecular topology and connectivity. | Wiener Index, Kier & Hall Connectivity Indices | nih.gov |

Computational and Experimental Approaches for SAR Elucidation

The most comprehensive understanding of Structure-Activity Relationships is achieved by integrating computational and experimental methods. This synergistic workflow allows for the rational design of new molecules, informed by both theoretical predictions and empirical data.

A typical integrated approach proceeds as follows:

Design and Synthesis (Experimental): A series of derivatives of a lead scaffold, such as quinoline-carbaldehyde, is designed and synthesized. nih.govnih.gov For example, researchers have synthesized novel 7-methoxyquinolone-substituted triazole hybrids to explore their therapeutic potential. nih.gov

In Vitro Biological Evaluation (Experimental): The synthesized compounds are tested for their biological activity in relevant assays. This could involve screening for enzyme inhibition, as seen with 8-hydroxy-2-quinoline carbaldehyde derivatives tested against Leishmania donovani M1 aminopeptidase (B13392206), or evaluating cytotoxicity in cancer cell lines. nih.govnih.gov

Computational Modeling and Docking (Computational): To understand the observed activities on a molecular level, computational tools like molecular docking are employed. Docking predicts the preferred binding orientation of a ligand within the active site of its target protein. nih.gov This can reveal crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govnih.gov For instance, docking studies of 7-methoxyquinolone-triazole hybrids against cancer targets helped to rationalize their cytotoxic effects. nih.gov

SAR Analysis and Iterative Design: The combined experimental and computational data provide a detailed SAR. This knowledge is then used to design a new generation of compounds with predicted improvements in activity or other properties, continuing the optimization cycle. Advanced computational methods like molecular dynamics (MD) simulations can further refine this understanding by assessing the stability of the predicted binding modes over time. nih.gov

This integrated strategy was successfully used to identify novel quinoline-carbaldehyde derivatives as specific inhibitors for methionine aminopeptidase 1 in Leishmania donovani. nih.gov Structural studies highlighted key differences in how the inhibitors bound to the parasite enzyme versus the human equivalent, providing a structural basis for their selectivity. nih.gov

Integrated SAR Study of 7-Methoxyquinolone-Triazole Hybrids

| Compound | Experimental Finding (IC₅₀ in BT20 Cancer Cell Line) | Computational Finding (Binding Target/Interaction) | Reference |

|---|---|---|---|

| QN10 | 4.49 ± 0.68 µM | Identified as a highly cytotoxic agent, subjected to molecular docking and MD simulations against cancer drug targets. | nih.gov |

| QN7 | 19.05 ± 1.58 µM (in HT29 cell line) | Identified as a cytotoxic agent, subjected to molecular docking and MD simulations against cancer drug targets. | nih.gov |

In Vitro Biological Activity and Mechanistic Investigations of Derivatives

Broad Spectrum Biological Significance of Quinoline (B57606) Derivatives

Quinoline and its derivatives are heterocyclic compounds that exhibit a remarkable breadth of pharmacological effects. researchgate.netresearchgate.net This structural motif is integral to numerous natural products and synthetic compounds with established medicinal value. nih.govnih.gov The biological importance of quinoline derivatives is underscored by their successful application as antimalarial, antibacterial, antifungal, antiviral, and anticancer agents. researchgate.netnih.govresearchgate.net Marketed drugs such as chloroquine (B1663885), ciprofloxacin, and topotecan (B1662842) feature the quinoline core, highlighting its significance in drug discovery. researchgate.netnih.gov

The versatility of the quinoline scaffold allows for chemical modifications that yield a wide spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and cardiovascular effects. researchgate.netnih.gov Research has demonstrated that the coordination of quinoline-derived Schiff bases with metal ions can enhance their biological activity. researchgate.net The continuous exploration of quinoline derivatives is driven by their proven track record as effective therapeutic agents for a variety of diseases. researchgate.net

Anticancer Research Applications (In Vitro Studies)

The anticancer potential of quinoline derivatives is a major focus of modern medicinal chemistry. nih.govnih.gov These compounds have been shown to inhibit cancer cell proliferation through various mechanisms of action, establishing them as promising candidates for the development of new anticancer drugs. nih.govekb.eg Numerous in vitro studies have demonstrated the potent cytotoxic effects of quinoline derivatives against a wide range of cancer cell lines. nih.govnih.gov

A key strategy in anticancer drug design is the targeting of enzymes crucial for cancer cell survival and proliferation. Quinoline derivatives have emerged as potent inhibitors of several such enzymes.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition Human dihydroorotate dehydrogenase (hDHODH) is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for rapidly proliferating cells like cancer cells. nih.govrsc.org Consequently, hDHODH is an attractive target for cancer therapy. rsc.org Several studies have identified quinoline derivatives as potent inhibitors of hDHODH. nih.govrsc.orgnih.gov For instance, a series of substituted quinoline-2-carboxamide (B1208818) derivatives were synthesized and found to be effective hDHODH inhibitors, with compounds bearing bulky groups at the C6-position showing good activity. nih.gov Another study identified a quinoline derivative, compound A9, as a highly potent hDHODH inhibitor with an IC₅₀ value of 9.7 nM. rsc.orgrsc.org The direct binding of this compound to hDHODH was confirmed through various biophysical techniques, including X-ray crystallography. rsc.orgrsc.org Structure-activity relationship (SAR) analysis has revealed that quinoline derivatives with a carboxyl group, a bromine atom, and a para-alkyl-substituted phenyl group are beneficial for potent hDHODH inhibition. rsc.orgrsc.org

PI3K/mTOR Dual Inhibition The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. nih.govfrontiersin.org Dual inhibitors that target both PI3K and mTOR can offer a more comprehensive blockade of this pathway. frontiersin.org Novel series of 4-acrylamido-quinoline derivatives have been designed and synthesized as potent PI3K/mTOR dual inhibitors. nih.govfrontiersin.org These compounds exhibited remarkable inhibitory activity against PI3Kα, with IC₅₀ values in the sub-nanomolar to low nanomolar range, and also showed significant inhibition of mTOR. nih.govfrontiersin.org For example, compound 8i, a representative of this series, effectively inhibited PI3Kα, other class I PI3Ks, and mTOR. nih.gov In PC3 prostate cancer cells, this compound downregulated key biomarkers of the PI3K/Akt/mTOR pathway at concentrations as low as 5 nM. nih.govnih.gov The quinoline scaffold is a well-established template for creating PI3K/mTOR dual inhibitors, with several such compounds advancing into clinical trials. nih.govfrontiersin.org

Interactive Data Table: Enzymatic Inhibition by Quinoline Derivatives

| Compound/Series | Target Enzyme | IC₅₀ Value | Cell Line/Assay | Source |

| Quinoline-2-carboxamides | hDHODH | Good Activity | Enzyme Assay | nih.gov |

| Compound A9 | hDHODH | 9.7 nM | Enzyme Assay | rsc.orgrsc.org |

| 4-Acrylamido-quinolines | PI3Kα | 0.50 - 2.03 nM | Enzyme Assay | nih.govfrontiersin.org |

| Compound 8i | PI3Kα | Potent | Enzyme Assay | nih.gov |

| GSK1059615 | PI3Kα, PI3Kβ, mTOR | Subnanomolar | Enzyme Assay | frontiersin.org |

| NVP-BEZ235 | PI3K/mTOR | Low nanomolar | Enzyme Assay | frontiersin.org |

Quinoline derivatives exert their anticancer effects by interfering with fundamental cellular processes that govern cancer progression.

Induction of Apoptosis: Apoptosis, or programmed cell death, is a crucial mechanism for eliminating cancerous cells. Numerous quinoline derivatives have been shown to induce apoptosis in various cancer cell lines. nih.govnih.gov For example, a novel quinoline derivative, DFIQ, was found to induce apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov Similarly, a series of quinoline-based analogues of combretastatin (B1194345) A-4, such as compound 12c, effectively induced apoptosis in MCF-7 breast cancer cells through a mitochondrial-dependent pathway. tandfonline.com Other studies have reported that quinoline derivatives can trigger apoptosis by activating caspases and cleaving PARP, or by inducing endoplasmic reticulum (ER) stress. nih.govmdpi.com

Disruption of Cell Migration: The ability of cancer cells to migrate is fundamental to metastasis. Certain quinoline derivatives have been found to inhibit this process. Compound 12c, a tubulin polymerization inhibitor, was shown to effectively inhibit the migration of MCF-7 cells. tandfonline.com Another novel quinoline compound, 91b1, was found to suppress cancer cell migration and invasion by downregulating the expression of Lumican. nih.gov

Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Disrupting the cell cycle is a common strategy for cancer treatment. Quinoline derivatives have been shown to cause cell cycle arrest at different phases. ekb.eg For instance, compound 4c, a tubulin inhibitor, induced cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. nih.govresearchgate.net Similarly, compound 12c also arrested the cell cycle at the G2/M phase. tandfonline.com Other derivatives have been found to cause cell cycle arrest in the S phase or G2 phase, ultimately leading to apoptotic cell death. nih.gov

Inhibition of Cell Proliferation: A hallmark of cancer is uncontrolled cell proliferation. Quinoline derivatives have demonstrated potent anti-proliferative activity against a variety of cancer cell lines. nih.govnih.gov For example, a series of novel quinoline derivatives showed significant growth inhibitory effects against PC-3 and KG-1 cells, with GI₅₀ values in the low micromolar range. nih.gov The antiproliferative activity of these compounds is often the result of the aforementioned mechanisms, such as apoptosis induction and cell cycle arrest. nih.govresearchgate.net

Microtubules, which are dynamic polymers of α- and β-tubulin, play a critical role in cell division, making them an excellent target for anticancer drugs. nih.gov Quinoline derivatives have been developed as inhibitors of tubulin polymerization, often by binding to the colchicine (B1669291) binding site. nih.govresearchgate.net A series of quinoline derivatives were designed and synthesized as novel tubulin inhibitors, with compound 4c emerging as a particularly potent antiproliferative agent. nih.govresearchgate.net This compound was found to inhibit tubulin polymerization with an IC₅₀ value of 17 ± 0.3 μM and significantly reduced β-tubulin mRNA levels. nih.govresearchgate.net Another study reported the discovery of novel 3,4-dihydro-2(1H)-quinolinone sulfonamide derivatives as tubulin polymerization inhibitors, with compound D13 showing strong inhibitory effects on the proliferation of HeLa cells (IC₅₀: 1.34 μM) and tubulin polymerization (IC₅₀: 6.74 μM). mdpi.com Quinoline-based analogues of combretastatin A-4 have also been shown to be potent tubulin polymerization inhibitors, leading to G2/M phase arrest and apoptosis. tandfonline.com

Interactive Data Table: Tubulin Polymerization Inhibition by Quinoline Derivatives

| Compound | IC₅₀ (Tubulin Polymerization) | IC₅₀ (Cell Line) | Cell Line | Source |

| Compound 4c | 17 ± 0.3 μM | Potent | MDA-MB-231 | nih.govresearchgate.net |

| Compound D13 | 6.74 μM | 1.34 μM | HeLa | mdpi.com |

| Compound 12c | Effective Inhibitor | 0.010 - 0.042 µM | MCF-7, HL-60, HCT-116, HeLa | tandfonline.com |

| Compound 3c | Effective Inhibitor | 5.9 μM | A549 | rsc.org |

While the primary focus is on in vitro activity, some studies extend to in vivo models which can provide insights into mechanisms like vascular disruption. For instance, the anticancer potential of the quinoline derivative DFIQ was investigated not only in vitro but also in vivo using zebrafish xenograft models, where it was shown to induce cell death. nih.gov Research into quinoline derivatives as tubulin inhibitors has also touched upon their potential as vascular disrupting agents (VDAs), which function by targeting the established tumor vasculature, leading to a shutdown of blood flow and subsequent tumor necrosis. The mechanisms often involve the inhibition of tubulin polymerization in endothelial cells, leading to changes in cell shape and increased vascular permeability. While detailed mechanistic studies on 4-Methoxy-7-methylquinoline-2-carbaldehyde derivatives as VDAs are specific, the broader class of quinoline-based tubulin inhibitors has been explored for this purpose in xenograft models. researchgate.net

Tyrosine kinases are enzymes that play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. mdpi.com Their aberrant activity is a common feature of many cancers, making them important therapeutic targets. mdpi.comekb.eg The quinoline and quinazoline (B50416) scaffolds are prominent in the design of tyrosine kinase inhibitors (TKIs). mdpi.comnih.gov Several quinoline-based molecules have been approved by the FDA as protein kinase inhibitors for cancer treatment. nih.gov

Derivatives have been developed to target various receptor tyrosine kinases, including the epidermal growth factor receptor (EGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). mdpi.comnih.govnih.gov For example, certain 2-styrylquinolines and quinoline hybrids have shown promising inhibitory effects on EGFR at nanomolar concentrations. nih.gov One study reported quinolinone derivatives that acted as multi-receptor tyrosine kinase inhibitors, with compound 4j showing potent inhibitory activity against HER-2 and PDGFR-β. nih.gov Furthermore, some quinoline-based compounds have been identified as inhibitors of Pim-1 kinase, another important target in cancer therapy. nih.govijmphs.com

Interactive Data Table: Tyrosine Kinase Inhibition by Quinoline Derivatives

| Compound | Target Kinase | IC₅₀ Value | Source |

| Compound 50 | EGFR | 0.12 ± 0.05 μM | nih.gov |

| Compound 51 | EGFR | 31.80 nM | nih.gov |

| Compound 52 | EGFR | 37.07 nM | nih.gov |

| Compound 53 | EGFR | 42.52 nM | nih.gov |

| Compound 26 | c-Met | 9.3 nM | nih.gov |